ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not provided in the retrieved sources, there are related studies that might provide insights. For instance, a study describes the synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources. Indole, a related compound, is known to be crystalline and colorless in nature with specific odors .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research on substituted benzoates has elucidated their capacity to form hydrogen-bonded supramolecular structures, showcasing the importance of such compounds in understanding molecular interactions and crystal engineering. These studies reveal how specific substitutions on the benzoate structure influence the formation of one-, two-, and three-dimensional hydrogen-bonded networks, contributing to the field of crystallography and materials science (Portilla et al., 2007).
Antimicrobial Potential
Compounds related to ethyl 4-amino benzoates have been synthesized and evaluated for their antimicrobial properties. Research into new quinazolines derived from ethyl benzoate precursors highlights their potential as antimicrobial agents against various bacterial and fungal pathogens. This area of research contributes to the development of new therapeutic agents in combating infectious diseases (Desai et al., 2007).
Optical and Material Properties
The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored for their optical nonlinear properties. These studies contribute to the development of new materials with potential applications in optical limiting and photonic devices, showcasing the versatility of benzoate derivatives in materials science (Abdullmajed et al., 2021).
Environmental Degradation Studies
Investigations into the degradation of chlorimuron-ethyl, a compound structurally related to benzoates, by microbial action illustrate the significance of understanding how such compounds interact with the environment. These studies shed light on the biodegradation pathways of synthetic herbicides, contributing to the fields of environmental science and bioremediation (Sharma et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that indole derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
Indole derivatives are known to participate in a variety of biochemical processes . They can undergo electrophilic aromatic substitution reactions, which involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially affect various biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-34-27(31)20-12-14-22(15-13-20)28-26(30)18-35(32,33)25-17-29(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUPGNYRNGFQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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